molecular formula C8H3N3O2S B13516697 5-Nitro-1,2-benzothiazole-3-carbonitrile

5-Nitro-1,2-benzothiazole-3-carbonitrile

Cat. No.: B13516697
M. Wt: 205.20 g/mol
InChI Key: GRUQWHSYFXBRBC-UHFFFAOYSA-N
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Description

5-Nitro-1,2-benzothiazole-3-carbonitrile is a heterocyclic compound that contains a benzothiazole ring with a nitro group at the 5-position and a cyano group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,2-benzothiazole-3-carbonitrile typically involves the nitration of 1,2-benzothiazole-3-carbonitrile. One common method includes the reaction of 1,2-benzothiazole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-Amino-1,2-benzothiazole-3-carbonitrile.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

5-Nitro-1,2-benzothiazole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1,2-benzothiazole-3-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H3N3O2S

Molecular Weight

205.20 g/mol

IUPAC Name

5-nitro-1,2-benzothiazole-3-carbonitrile

InChI

InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H

InChI Key

GRUQWHSYFXBRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N

Origin of Product

United States

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